molecular formula C9H11N3O2 B12053526 N-[4-(2-formylhydrazinyl)phenyl]acetamide

N-[4-(2-formylhydrazinyl)phenyl]acetamide

Cat. No.: B12053526
M. Wt: 193.20 g/mol
InChI Key: KBSJHQHGTTYJDC-UHFFFAOYSA-N
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Description

N-[4-(2-formylhydrazinyl)phenyl]acetamide is an organic compound with the molecular formula C9H11N3O2. It is a derivative of acetamide and contains a formylhydrazinyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-formylhydrazinyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both formyl and hydrazinyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-[4-(2-formylhydrazinyl)phenyl]acetamide

InChI

InChI=1S/C9H11N3O2/c1-7(14)11-8-2-4-9(5-3-8)12-10-6-13/h2-6,12H,1H3,(H,10,13)(H,11,14)

InChI Key

KBSJHQHGTTYJDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NNC=O

Origin of Product

United States

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